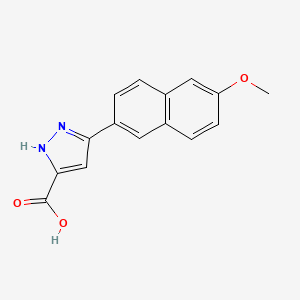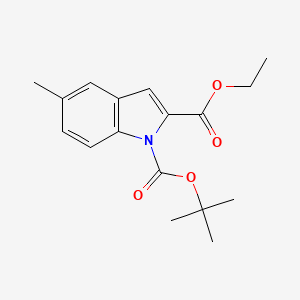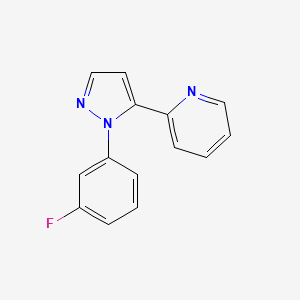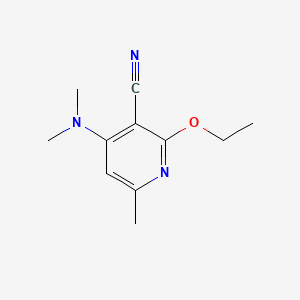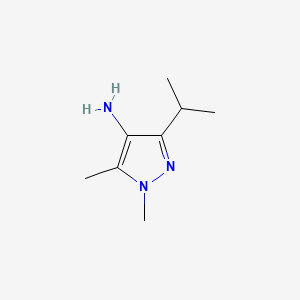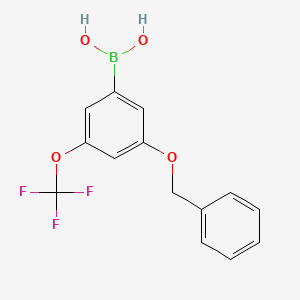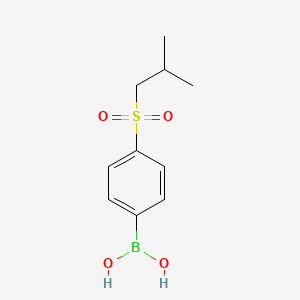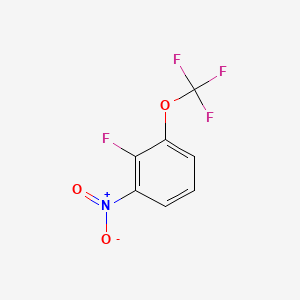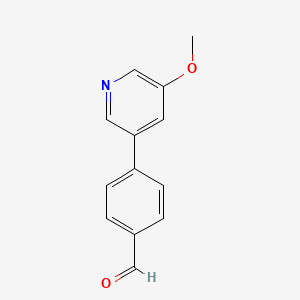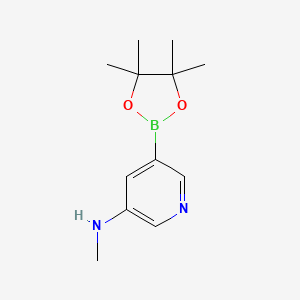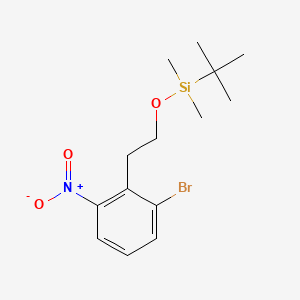
(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C14H22BrNO3Si and a molecular weight of 360.32 g/mol . It is characterized by the presence of a bromine atom, a nitro group, and a tert-butyl dimethylsilane group attached to a phenethoxy moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of (2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-6-nitrophenol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride . The product is then purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The phenethoxy moiety can undergo oxidation to form corresponding quinones or other oxidized products.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and palladium catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications and derivatizations.
Biology: The compound can be used in the development of probes or inhibitors for biological studies, particularly those involving enzyme activity.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane depends on its specific application. In chemical reactions, the bromine atom and nitro group are key reactive sites that participate in various transformations. The tert-butyl dimethylsilane group provides steric protection and can be removed under specific conditions to reveal reactive hydroxyl groups.
Comparison with Similar Compounds
Similar compounds to (2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane include:
(2-Bromo-6-nitrophenol): Lacks the silyl protecting group and is more reactive.
(2-Bromo-6-nitrophenoxy)(trimethyl)silane: Has a trimethylsilyl group instead of a tert-butyl dimethylsilyl group, offering different steric properties.
(2-Bromo-6-nitrophenoxy)(tert-butyl)diphenylsilane: Contains a diphenylsilyl group, which affects its reactivity and solubility.
The uniqueness of this compound lies in its combination of functional groups and the steric protection provided by the tert-butyl dimethylsilyl group, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(2-bromo-6-nitrophenyl)ethoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO3Si/c1-14(2,3)20(4,5)19-10-9-11-12(15)7-6-8-13(11)16(17)18/h6-8H,9-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEQRGHOYGSUFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=C(C=CC=C1Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744298 |
Source


|
| Record name | [2-(2-Bromo-6-nitrophenyl)ethoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227958-15-7 |
Source


|
| Record name | 1-Bromo-2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227958-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(2-Bromo-6-nitrophenyl)ethoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B594647.png)
